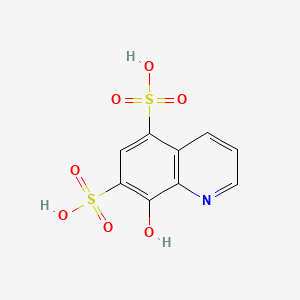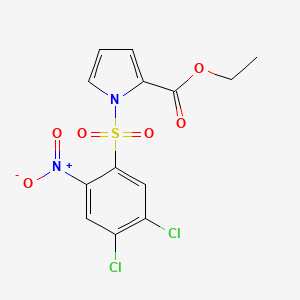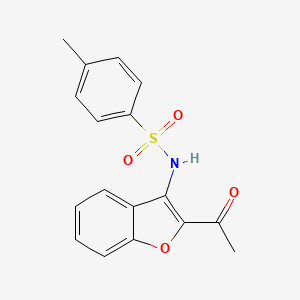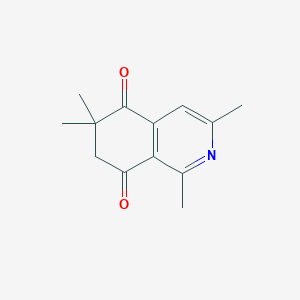
1,3,6,6-Tetramethyl-6,7-dihydroisoquinoline-5,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6,6-Tetramethyl-6,7-dihydroisoquinoline-5,8-dione is a heterocyclic compound with a unique structure that includes both isoquinoline and quinone functionalities
準備方法
Synthetic Routes and Reaction Conditions
1,3,6,6-Tetramethyl-6,7-dihydroisoquinoline-5,8-dione can be synthesized through several methods. One common approach involves the reaction of 1-(4-methoxy-3,5-dimethylphenyl)-2-methylpropan-1-ol with nitriles such as methyl thiocyanate, phenylacetonitrile, or acetonitrile in the presence of concentrated sulfuric acid. This reaction yields both 1-R-3,3,7,9-tetramethyl-2-azaspiro[4,5]deca-6,9-dien- and -1,6,9-trien-8-ones and 1-R-7-methoxy-3,3,6,8-tetramethyl-3,4-dihydroisoquinolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
1,3,6,6-Tetramethyl-6,7-dihydroisoquinoline-5,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
1,3,6,6-Tetramethyl-6,7-dihydroisoquinoline-5,8-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 1,3,6,6-tetramethyl-6,7-dihydroisoquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its quinone functionality allows it to participate in electron transfer processes, which are crucial in various biological and chemical systems.
類似化合物との比較
Similar Compounds
- 3,3,6,6-Tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione
- 3,3,6,6-Tetramethyl-9,10-di(4-methoxyphenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione
Uniqueness
1,3,6,6-Tetramethyl-6,7-dihydroisoquinoline-5,8-dione is unique due to its combination of isoquinoline and quinone functionalities, which provide it with distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.
特性
CAS番号 |
55713-40-1 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC名 |
1,3,6,6-tetramethyl-7H-isoquinoline-5,8-dione |
InChI |
InChI=1S/C13H15NO2/c1-7-5-9-11(8(2)14-7)10(15)6-13(3,4)12(9)16/h5H,6H2,1-4H3 |
InChIキー |
MPNDTWYKCOQOSM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=N1)C)C(=O)CC(C2=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


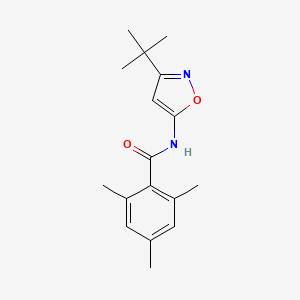
![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
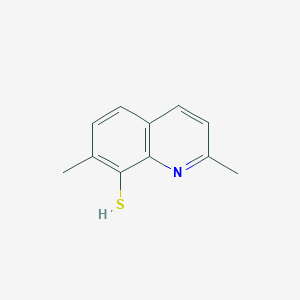
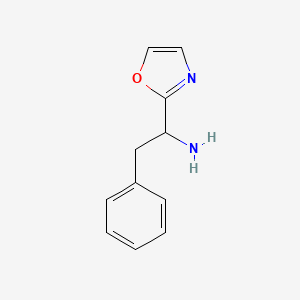
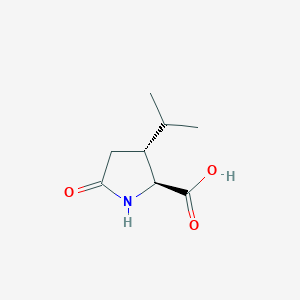
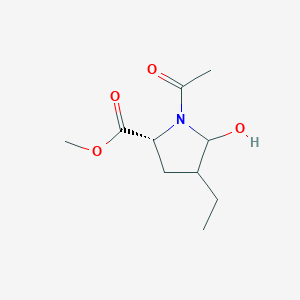
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)

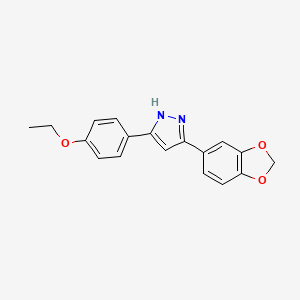
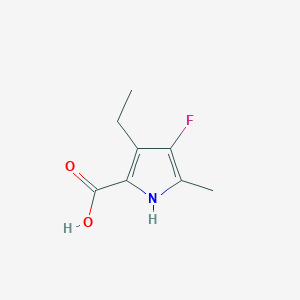
![2-(Carboxy(hydroxy)methyl)-5-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12889189.png)
